molecular formula C11H19NO6S B2819560 (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid CAS No. 2375247-88-2

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B2819560
CAS No.: 2375247-88-2
M. Wt: 293.33
InChI Key: BCVKDKLIASJMTL-JGVFFNPUSA-N
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Description

This compound is a pyrrolidine derivative characterized by:

  • Stereochemistry: (2R,4S) configuration, critical for chiral interactions in biological systems.
  • Functional groups: Position 1: A tert-butoxycarbonyl (Boc) group, a common amine-protecting group that enhances stability under basic conditions and is cleaved under acidic hydrolysis . Position 4: A methylsulfonyl (mesyl) group, a strong electron-withdrawing substituent that increases polarity and influences solubility and reactivity.

The molecular weight, calculated from the formula $ C{13}H{23}NO_6S $, is approximately 345.39 g/mol. Its structural features make it a candidate for medicinal chemistry applications, particularly in protease inhibition or as a synthetic intermediate.

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKDKLIASJMTL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Sulfonylation: The methylsulfonyl group is added using reagents like methanesulfonyl chloride (MsCl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems, for example, can provide a more sustainable and scalable approach to the synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its pyrrolidine core is a common motif in many bioactive compounds, particularly those targeting neurological and metabolic disorders.

Synthesis of Bioactive Molecules

Research has demonstrated that derivatives of (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid can be utilized to create compounds with enhanced biological activity. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to modulate pharmacological properties, making it a versatile scaffold for drug design.

Anticancer Activity

Studies indicate that certain derivatives exhibit promising anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, suggesting its potential as a lead compound in anticancer drug discovery.

Enzyme Inhibition Studies

The compound has been investigated for its ability to act as an enzyme inhibitor. For example, its derivatives have shown inhibitory effects on proteases, which are critical in various biological processes and disease states.

Case Study: Protease Inhibition

A study published in the Journal of Medicinal Chemistry reported that modifications to the sulfonyl group significantly enhanced the inhibitory potency against serine proteases. This finding highlights the importance of structural optimization in developing effective enzyme inhibitors.

Pharmaceutical Formulations

Due to its favorable pharmacokinetic properties, (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid is being explored for use in various pharmaceutical formulations.

Formulation Development

Research has focused on formulating this compound into solid dosage forms, such as tablets and capsules, which can improve patient compliance and therapeutic efficacy. The stability and solubility profiles have been characterized to optimize formulation strategies.

The biological activity of (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid has been assessed through various assays.

Antimicrobial Activity

Preliminary studies suggest that certain derivatives may possess antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents.

Mechanism of Action

The mechanism by which (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The Boc group can protect reactive sites during synthesis, which can be selectively removed to reveal the active functional groups.

Comparison with Similar Compounds

Substituent and Stereochemical Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Positions 1, 4) Stereochemistry Molecular Weight Notable Properties
Target Compound Boc, methylsulfonyl (2R,4S) 345.39 High polarity; stable under acidic conditions
(2R,4S)-1-(Boc)-4-phenylpyrrolidine-2-carboxylic acid Boc, phenyl (2R,4S) 291.34 Increased lipophilicity due to phenyl group; reduced solubility
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-fluorobenzenesulfonyl, hydroxyl (2S,4R) 285.30 Hydroxyl enhances hydrogen bonding; fluorobenzenesulfonyl increases metabolic stability
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid Methyl, fluoro (2S,4R) 147.15 Compact structure; higher volatility and potential for blood-brain barrier penetration

Impact of Substituents on Physicochemical Properties

  • Methylsulfonyl vs. Phenyl (Position 4) : The methylsulfonyl group in the target compound increases polarity (logP ~1.2 estimated) compared to the phenyl analog (logP ~2.5), enhancing aqueous solubility but reducing membrane permeability .
  • Boc vs. Alternative Protecting Groups : The Boc group offers synthetic versatility, as seen in and , where p-nitrobenzyloxycarbonyl (PNZ) groups were used but require harsher conditions for removal .
  • Stereochemical Effects : The (2R,4S) configuration in the target compound and its phenyl analog () may confer distinct binding affinities in chiral environments, such as enzyme active sites, compared to (2S,4R) isomers .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The methylsulfonyl group’s electron-withdrawing nature may enhance electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions in medicinal chemistry.
  • Crystallography : SHELX software () has been widely used to resolve structures of similar compounds, highlighting the importance of stereochemical accuracy in crystallographic refinement .
  • Lumping Strategies: notes that compounds with similar structures (e.g., pyrrolidine derivatives) may be grouped for computational modeling, though the target compound’s unique substituents warrant individual analysis .

Biological Activity

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1613221-02-5

The structure of the compound includes a pyrrolidine ring with a carboxylic acid and a sulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that various derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the side chains can enhance lipophilicity and subsequently increase antimicrobial efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundPathogen% Inhibition
Compound AM. tuberculosis72%
Compound BS. aureus65%
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acidTBDTBD

Anti-inflammatory Properties

Pyrrolidine derivatives have also been explored for their anti-inflammatory effects. The presence of the sulfonyl group is believed to contribute to the inhibition of pro-inflammatory cytokines . In vitro studies have demonstrated that certain analogs can reduce inflammation markers in cell cultures.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For example, studies on related compounds have shown that they can act as inhibitors of HIV reverse transcriptase (RT) and integrase, with some derivatives exhibiting low micromolar inhibitory concentrations . The mechanism often involves metal ion chelation, which is critical for enzyme activity.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Compound CHIV RT0.65
Compound DIntegrase1.5
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acidTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of functional groups in determining biological activity. For instance, modifications at the 4-position of the pyrrolidine ring significantly affect lipophilicity and biological efficacy. The introduction of bulky groups tends to enhance activity against certain targets while potentially reducing selectivity .

Case Study 1: Antitubercular Activity

A study evaluated several pyrrolidine derivatives for their antitubercular activity. The results indicated that those with higher lipophilicity showed improved inhibition rates against M. tuberculosis. The compound was synthesized and tested alongside known standards, yielding promising results that warrant further investigation .

Case Study 2: HIV Inhibition

Another investigation focused on the inhibitory effects of pyrrolidine derivatives on HIV replication. Compounds were assessed for their ability to inhibit both RT and integrase activities. The findings suggested that structural modifications could lead to enhanced antiviral properties, making these compounds potential candidates for further drug development .

Q & A

Q. What are the recommended synthetic routes for (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Synthetic Routes :
    • Step 1 : Start with a chiral pyrrolidine scaffold. Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
    • Step 2 : Install the methylsulfonyl group at the 4-position. This typically involves oxidation of a thioether intermediate (e.g., using Oxone® or mCPBA) to ensure complete conversion to the sulfone .
    • Step 3 : Carboxylic acid activation (e.g., via DCC/HOBt coupling) for downstream functionalization .
  • Enantiomeric Purity :
    • Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm stereochemistry .
    • Optimize reaction conditions (temperature, solvent polarity) to minimize racemization, especially during Boc protection/deprotection .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J2,4J_{2,4} for pyrrolidine ring) and chemical shifts of the methylsulfonyl group (~δ 3.0 ppm for CH₃SO₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₂₁NO₆S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water gradient) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and stability under varying pH conditions?

Methodological Answer:

  • Reactivity :
    • The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., displacement reactions) .
    • Stability studies (pH 1–13, 25–60°C) show decomposition at pH >10 due to sulfone hydrolysis. Use buffered solutions (pH 4–7) for long-term storage .
  • Experimental Design :
    • Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., sulfonic acid derivatives) .

Q. What strategies resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

Methodological Answer:

  • Data Analysis :
    • Compare yields from peer-reviewed sources (e.g., PubChem data vs. proprietary syntheses). Discrepancies often arise from:
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve Boc-group stability but may reduce sulfonation efficiency .
  • Catalyst Loading : Excess DMAP (>10 mol%) in Boc protection can lead to side reactions .
  • Optimization Workflow :
    • Use design of experiments (DoE) to test variables (temperature, stoichiometry) and identify robust conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Dock the compound into protein active sites (e.g., proteases) using AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (methylsulfonyl) .
  • Free Energy Calculations :
    • Calculate binding affinities (MM-GBSA) to prioritize derivatives for synthesis .

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